thromboxane A2

描述

Thromboxane A2 is a biologically active metabolite of arachidonic acid, formed by the action of this compound synthase on prostaglandin endoperoxide. It plays a crucial role in hemostasis by stimulating the activation of new platelets and increasing platelet aggregation . This compound is a potent prothrombotic agent, contributing to various cardiovascular diseases .

准备方法

合成路线及反应条件: 血栓烷A2通过环氧合酶途径从花生四烯酸合成。关键中间体前列腺素H2由血栓烷A2合酶转化为血栓烷A2 . 这个过程涉及三个酶的顺序作用:磷脂酶A2、环氧合酶-1 (COX-1) 或环氧合酶-2 (COX-2) 和血栓烷A2合酶 .

工业生产方法: 血栓烷A2的工业生产通常包括从生物来源中提取和纯化花生四烯酸,然后酶促转化为血栓烷A2。该工艺优化以确保高产量和纯度,通常采用先进的色谱技术进行分离和纯化 .

化学反应分析

反应类型: 血栓烷A2经历各种化学反应,包括氧化、还原和取代。它在水溶液中高度不稳定,在水溶液中自发水解为生物学上无活性的血栓烷B2 .

常见试剂和条件: 血栓烷A2的合成涉及常见试剂,如花生四烯酸和酶,如环氧合酶和血栓烷A2合酶。反应通常在生理条件下进行,具有特定的pH值和温度要求以确保酶活性 .

主要产物: 血栓烷A2合成的主要产物是血栓烷B2,它是通过血栓烷A2的非酶促水解形成的。这种转化速度很快,半衰期约为30秒 .

科学研究应用

Cardiovascular Applications

Role in Hemostasis and Thrombosis

Thromboxane A2 is primarily known for its role in platelet activation and aggregation. It is synthesized from arachidonic acid via cyclooxygenase enzymes and subsequently promotes vasoconstriction and thrombus formation. TXA2 receptor antagonists are being explored as potential antithrombotic agents to prevent cardiovascular events such as myocardial infarction and stroke. For instance, the antagonist SQ29548 has shown promise in reducing ischemic damage in animal models by inhibiting TXA2 receptor activation .

Clinical Studies

Clinical studies have demonstrated that increased TXA2 biosynthesis correlates with conditions like cerebral infarction, suggesting that TXA2 could serve as a biomarker for stroke risk . Moreover, specific genetic variants of the TXA2 receptor have been linked to altered platelet function, highlighting the potential for personalized medicine approaches targeting TXA2 signaling pathways .

Inflammation and Immune Response

Involvement in Inflammatory Diseases

TXA2 is implicated in various inflammatory conditions due to its ability to modulate immune responses. Research indicates that TXA2 signaling enhances the activation of microglia/macrophages following ischemic injury, contributing to neuroinflammation . Additionally, it has been shown to facilitate platelet adhesion to tumor cells, promoting metastasis through P-selectin-mediated mechanisms .

Therapeutic Targeting

Given its role in inflammation, TXA2 receptors are being investigated as therapeutic targets for conditions such as asthma and rheumatoid arthritis. The modulation of TXA2 signaling could potentially alleviate excessive inflammatory responses and improve patient outcomes.

Cancer Research

Tumor Progression and Metastasis

Recent studies have highlighted the role of TXA2 in cancer biology. TXA2 signaling has been associated with enhanced tumor cell motility, invasion, and resistance to therapy. For example, upregulation of TXA2 receptors has been linked to poor prognosis in various cancers, including breast and lung cancer .

Mechanistic Insights

TXA2 influences the tumor microenvironment by modulating angiogenesis and immune evasion. It affects extracellular matrix stiffness and immune cell infiltration, thereby facilitating tumor growth and metastasis . Targeting TXA2 signaling may offer a novel adjunctive therapy for cancer treatment.

Pulmonary Applications

Role in Pulmonary Hypertension

TXA2 plays a significant role in maintaining pulmonary vascular tone. Its dysregulation is implicated in pulmonary arterial hypertension (PAH), where elevated levels of TXA2 contribute to vascular remodeling and increased pulmonary artery pressure .

Potential Therapeutics

Pharmacological agents that inhibit TXA2 synthesis or block its receptors are being explored as treatments for PAH. By reducing TXA2 activity, these therapies aim to alleviate symptoms and improve hemodynamic parameters in affected patients.

Research Methodologies

Case Studies and Experimental Models

Numerous experimental models have been employed to study the effects of TXA2. For instance:

- In vitro studies using human platelets have demonstrated the effects of various TXA2 analogs on platelet aggregation.

- Animal models have been utilized to assess the impact of TXA2 receptor antagonists on ischemic brain injury and tumor metastasis.

The following table summarizes key findings from recent studies:

作用机制

相似化合物的比较

血栓烷A2是前列腺素家族的一部分,其中包括前列腺素E2和前列环素等其他化合物。

前列腺素E2: 前列腺素E2参与炎症和疼痛信号传导,而血栓烷A2主要促进血小板聚集和血管收缩 .

前列环素: 另一方面,前列环素与血栓烷A2具有相反的作用,因为它抑制血小板聚集并诱导血管扩张 . 血栓烷A2和前列环素之间的这种平衡对于维持血管稳态至关重要 .

独特性: 血栓烷A2的独特性在于它具有强效的促血栓形成特性及其在心血管疾病中的作用。它快速水解为血栓烷B2及其特异性受体相互作用使其区别于其他二十碳烷酸类 .

结论

血栓烷A2是调节止血和血小板功能的重要化合物。它的合成、化学反应和作用机制在科学研究和医学中具有重大意义。了解血栓烷A2及其与类似化合物的相互作用,为了解治疗心血管疾病和其他涉及血小板聚集的疾病的治疗策略提供了宝贵的见解。

生物活性

Thromboxane A2 (TxA2) is a potent lipid mediator that plays crucial roles in various physiological and pathological processes, particularly in hemostasis, inflammation, and cancer progression. This article explores the biological activity of TxA2, focusing on its mechanisms of action, receptor interactions, and implications in disease states.

Overview of this compound

TxA2 is synthesized from arachidonic acid through the action of cyclooxygenase (COX) enzymes and thromboxane synthase (TXAS). It is characterized by its short half-life (approximately 30 seconds) and rapid conversion to the inactive metabolite thromboxane B2 (TxB2) in aqueous solutions . TxA2 primarily exerts its effects via the thromboxane prostanoid receptor (TP), a G protein-coupled receptor (GPCR) that mediates various intracellular signaling pathways.

Receptor Activation

TxA2 binds to the TP receptor, which exists in two isoforms: TPα and TPβ. The activation of these receptors leads to several downstream effects, including:

- Platelet Aggregation : TxA2 is a potent inducer of platelet aggregation, acting as a positive feedback mechanism during hemostatic responses. Upon platelet activation by other agonists (e.g., thrombin), TxA2 enhances the recruitment and activation of additional platelets .

- Vasoconstriction : TxA2 promotes vascular smooth muscle contraction, contributing to increased vascular resistance and blood pressure .

- Cellular Signaling : The TP receptor activates various signaling pathways, including the Hippo pathway, which has implications in cell proliferation and survival .

Thrombotic Disorders

TxA2 is critically involved in thrombosis. Elevated levels of TxA2 have been associated with conditions such as myocardial infarction and stroke. Its role as a platelet agonist makes it a target for antithrombotic therapies, including aspirin, which inhibits COX enzymes to reduce TxA2 synthesis .

Cancer Progression

Recent studies indicate that TxA2 signaling may promote tumor growth and metastasis. In breast cancer models, inhibition of TxA2 biosynthesis has been shown to suppress tumorigenesis and metastasis . The expression of TXAS is often elevated in malignant tissues, suggesting a potential role in cancer biology.

Inflammatory Responses

TxA2 is involved in inflammatory processes, influencing leukocyte adhesion and migration. Its elevated levels have been observed in conditions such as asthma and COVID-19, where it correlates with disease severity .

Case Studies

- Breast Cancer : A study demonstrated that targeting the TxA2 pathway effectively inhibited mammary tumor growth in preclinical models. This finding highlights the potential for therapeutic strategies aimed at modulating TxA2 signaling in cancer treatment .

- COVID-19 : Research indicated that patients with severe COVID-19 exhibited significantly increased serum levels of TxA2 compared to controls. This elevation was correlated with markers of inflammation and may contribute to the hypercoagulable state seen in severe cases .

Data Tables

| Biological Activity | Mechanism | Clinical Implications |

|---|---|---|

| Platelet Aggregation | Positive feedback on platelet activation | Myocardial infarction, stroke |

| Vasoconstriction | Smooth muscle contraction | Hypertension |

| Tumor Growth | Enhanced proliferation and invasion | Breast cancer progression |

| Inflammation | Leukocyte recruitment | Asthma exacerbation |

属性

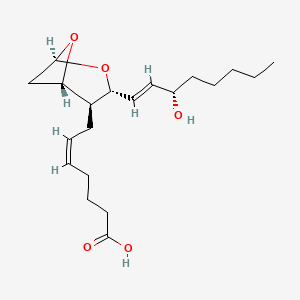

IUPAC Name |

(Z)-7-[(1S,3R,4S,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23)/b7-4-,13-12+/t15-,16+,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNBHJFQCNUKMA-SCKDECHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317452 | |

| Record name | Thromboxane A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thromboxane A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57576-52-0 | |

| Record name | Thromboxane A2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57576-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thromboxane A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thromboxane A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THROMBOXANE A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2A5G825S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thromboxane A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。